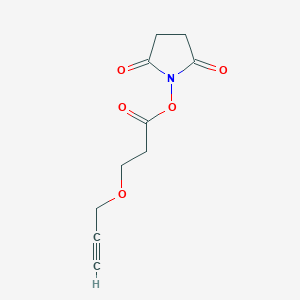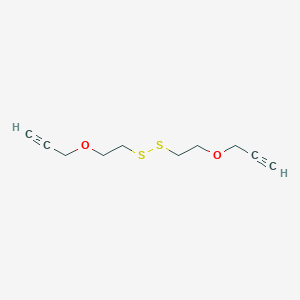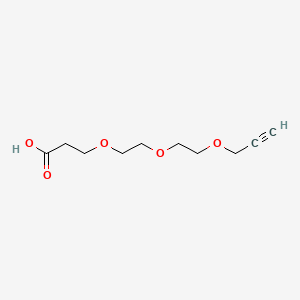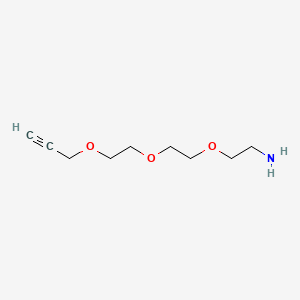
(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PS 47 implica la preparación de ácidos 3,5-difenilpent-2-enoicos, que son activadores alostéricos de la proteína quinasa PDK1 . Las condiciones de reacción generalmente involucran el uso de solventes como dimetilsulfóxido (DMSO) y etanol . El compuesto es soluble en DMSO a concentraciones de ≥10 mg/ml y escasamente soluble en etanol a concentraciones de 1-10 mg/ml .
Métodos de Producción Industrial
Análisis De Reacciones Químicas
Tipos de Reacciones
PS 47 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden alterar los grupos funcionales presentes en PS 47.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran PS 47 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones varían dependiendo del resultado deseado y la reacción específica que se esté realizando.
Principales Productos Formados
Los principales productos formados a partir de las reacciones de PS 47 dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos sustituidos.
Aplicaciones Científicas De Investigación
PS 47 se utiliza principalmente en la investigación científica como control negativo para la actividad quinasa de PDK1 . Sus aplicaciones incluyen:
Biología Celular: Estudiar los efectos de la inhibición de PDK1 en los procesos celulares.
Señalización Celular: Investigar el papel de PDK1 en varias vías de señalización.
Investigación con Células Madre: Explorar el impacto de la actividad de PDK1 en la diferenciación y proliferación de células madre.
Mecanismo De Acción
PS 47 actúa como un derivado inactivo de PS 48, que es un activador alostérico de PDK1 . El compuesto no activa PDK1 y se utiliza como control negativo para estudiar los efectos de la activación e inhibición de PDK1. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización PDK1, que juega un papel crucial en el crecimiento, la supervivencia y el metabolismo celular .
Comparación Con Compuestos Similares
Compuestos Similares
PS 48: Un activador alostérico de PDK1, utilizado para estudiar la activación de PDK1.
GSK2334470: Un novedoso inhibidor de PDK1 con alta selectividad.
Singularidad de PS 47
PS 47 es único en que sirve como un control inactivo para la actividad quinasa de PDK1, permitiendo a los investigadores diferenciar entre los efectos de la activación e inhibición de PDK1 . Esto lo convierte en una herramienta valiosa en estudios que involucran la señalización de PDK1 y su papel en varios procesos celulares.
Propiedades
IUPAC Name |
(E)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYFDRQFPQGNY-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)






